molecular formula C19H32O6 B1250360 Octalactin A

Octalactin A

Cat. No.: B1250360
M. Wt: 356.5 g/mol
InChI Key: DFXGSTPVTKDVPD-PTFVMZFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octalactin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antitumor Activity

Mechanism and Efficacy:
Octalactin A exhibits notable cytotoxic effects against various cancer cell lines, particularly murine melanoma and colon tumors. In vitro studies have demonstrated that this compound and its analogs can inhibit the proliferation of tumor cells by disrupting microtubule dynamics, a mechanism akin to that of established anticancer drugs like vincristine .

Case Study:
A study investigating the antitumor activity of this compound analogs revealed that K4, a synthetic derivative, inhibited L1210 leukemic cell growth by approximately 90% at a concentration of 50 µM. The compound's IC50 was found to be around 10 µM, indicating a concentration-dependent effect on cell growth inhibition . The delayed cytotoxicity observed suggests that this compound may act through multiple molecular targets beyond mere cytotoxicity.

Synthesis and Structural Analysis

Synthetic Pathways:
The total synthesis of this compound has been achieved through various methodologies, including asymmetric aldol reactions and ring-closing metathesis. These synthetic approaches facilitate the generation of this compound from commercially available precursors, highlighting its accessibility for further research .

Synthesis Overview:

  • Key Steps in Synthesis:
    • Paterson-Aldol Reaction: Utilized for rapid assembly of the carbonate structure.
    • Claisen Rearrangement: Employed to construct the core unsaturated medium-ring lactone.
    • Enzyme-Mediated Reactions: Used for deprotection steps in the synthesis process .

Development of Compound Libraries

Library Creation:
Inspired by the structural characteristics of this compound, researchers have developed libraries of medium-ring lactams. These libraries aim to explore the biological properties of compounds resembling this compound, which may lead to the discovery of new therapeutics with enhanced efficacy against cancer .

Library Characteristics:

  • Diversity: The library consists of 163 unique compounds with varied topology and stereochemistry.
  • Biological Screening: Initial screenings against various cancer cell lines have shown promising results, indicating potential therapeutic applications .

Comparative Data Table

Application Area Details
Antitumor ActivityEffective against murine melanoma and colon tumors; inhibits tumor cell proliferation via microtubule disruption.
Synthesis MethodsTotal synthesis via asymmetric aldol reactions and ring-closing metathesis; accessible from commercial precursors.
Compound LibrariesDevelopment of medium-ring lactam libraries inspired by this compound; screening shows promising biological activity.

Properties

Molecular Formula

C19H32O6

Molecular Weight

356.5 g/mol

IUPAC Name

(4R,5S,8S)-4-hydroxy-8-[(2S)-1-[(2S,3R)-3-[(2S)-2-hydroxy-3-methylbutyl]-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-5-methyloxocan-2-one

InChI

InChI=1S/C19H32O6/c1-10(2)13(20)8-16-19(5,25-16)18(23)12(4)15-7-6-11(3)14(21)9-17(22)24-15/h10-16,20-21H,6-9H2,1-5H3/t11-,12-,13-,14+,15-,16+,19-/m0/s1

InChI Key

DFXGSTPVTKDVPD-PTFVMZFFSA-N

Isomeric SMILES

C[C@H]1CC[C@H](OC(=O)C[C@H]1O)[C@H](C)C(=O)[C@@]2([C@H](O2)C[C@@H](C(C)C)O)C

Canonical SMILES

CC1CCC(OC(=O)CC1O)C(C)C(=O)C2(C(O2)CC(C(C)C)O)C

Synonyms

octalactin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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